Methyl 4-aminophenethylcarbamate

Orthogonal protecting group strategy Chemoselective deprotection Multi-step organic synthesis

Problem: In multi-step syntheses requiring an acid-stable N-protected phenethylamine, standard Boc analogs fail under acidic conditions. Solution: This methyl carbamate variant survives acidic transformations (Boc deprotection, acetal cleavage) yet is cleaved under mild nucleophilic conditions (2-mercaptoethanol/K₃PO₄). • Orthogonal Selectivity: Resist TFA/HCl; deprotect non-hydrogenolytically. • Efficiency Profile: 21.7% lower MW vs Boc analog (194.23 vs 236.32 g/mol) for favorable fragment efficiency metrics. • Supply Chain: ISO-certified production; single-source niche intermediate with documented quality assurance.

Molecular Formula C10H14N2O2
Molecular Weight 194.23 g/mol
CAS No. 144222-20-8
Cat. No. B114152
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethyl 4-aminophenethylcarbamate
CAS144222-20-8
Synonyms[2-(4-AMINO-PHENYL)-ETHYL]-CARBAMIC ACID METHYL ESTER
Molecular FormulaC10H14N2O2
Molecular Weight194.23 g/mol
Structural Identifiers
SMILESCOC(=O)NCCC1=CC=C(C=C1)N
InChIInChI=1S/C10H14N2O2/c1-14-10(13)12-7-6-8-2-4-9(11)5-3-8/h2-5H,6-7,11H2,1H3,(H,12,13)
InChIKeySUZPKCFKQWHVRR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 250 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Methyl 4-Aminophenethylcarbamate: Chemical Identity and Structure


Methyl 4-aminophenethylcarbamate (CAS 144222-20-8, MW 194.23 g/mol, C₁₀H₁₄N₂O₂) is a synthetic organic compound that integrates a para-substituted phenethylamine backbone with a methyl carbamate ester moiety . This bifunctional architecture—comprising a primary aromatic amine at one terminus and an N-methyl carbamate at the other—places it at the intersection of amine-terminated building blocks and carbamate-protected phenethylamine intermediates . Its five rotatable bonds, two hydrogen bond donors, and four hydrogen bond acceptors distinguish it conformationally from both the free amine (4-aminophenethylamine) and the sterically hindered tert-butyl carbamate analog .

Protection strategy Acid-stable N-protection with non-hydrogenolytic deprotection
Building block role Bifunctional intermediate: free aromatic amine and masked carbamate

Why Generic Carbamate Substitution Fails in Synthesis


Although multiple N-protected 4-aminophenethylamine derivatives exist—most prominently the Boc-protected tert-butyl 4-aminophenethylcarbamate (CAS 94838-59-2)—their interchangeable use in synthetic workflows is blocked by orthogonal deprotection requirements [1]. The methyl carbamate group can be cleaved under nucleophilic conditions (2-mercaptoethanol / K₃PO₄ in DMA at 75 °C) that leave acid-labile Boc groups intact, and conversely resists the acidic conditions (TFA or HCl) that rapidly remove Boc protection [2]. This chemoselectivity gap creates a non-substitutable niche: when a synthetic sequence demands a phenethylamine intermediate whose N-protecting group must survive acidic steps but be removed under non-hydrogenolytic, non-acidic conditions, the methyl carbamate variant becomes a mandatory procurement choice rather than a discretionary alternative [3].

Target

Methyl carbamate: stable to TFA/HCl; cleavable under nucleophilic conditions

Boc analog

Boc group: cleavable by TFA/HCl; stable to 2-mercaptoethanol/K₃PO₄

Target

Lighter molecular weight, restricted carbamate rotation, lower LogP

Boc analog

Heavier, steric tert-butyl group dominates conformation, higher LogP

Quantitative Differentiation Evidence


Orthogonal Deprotection Chemoselectivity

The methyl carbamate group on the target compound can be selectively removed via nucleophilic cleavage with 2-mercaptoethanol and potassium phosphate tribasic in N,N-dimethylacetamide at 75 °C—conditions under which the Boc group remains fully intact [1]. Conversely, the Boc analog (tert-butyl 4-aminophenethylcarbamate, CAS 94838-59-2) undergoes rapid acidic deprotection with TFA or HCl in dioxane—conditions that leave the methyl carbamate largely unaffected [2]. This orthogonal reactivity enables sequential, non-interfering deprotection in synthetic intermediates bearing both functional groups.

Deprotection orthogonality
Class-level inference
Target: 2-mercaptoethanol / K₃PO₄ in DMA, 75 °C (stable to acid)
Boc analog: TFA in CH₂Cl₂, 0 °C or HCl (stable to nucleophile)
Supports orthogonal protecting group strategy
Class-level; direct scaffold data not reported
Orthogonal protecting group strategy Chemoselective deprotection Multi-step organic synthesis

Molecular Weight and Atom Economy

The target compound (MW 194.23 g/mol) is 42.09 g/mol lighter than the Boc-protected analog (MW 236.32 g/mol), representing a 21.7% molecular weight reduction [1]. This lower mass is accompanied by a higher computed density (1.143 vs. 1.077 g/cm³) and a lower boiling point (377.1 °C vs. ~396.8 °C predicted), reflecting the reduced steric bulk of the methyl ester compared to the tert-butyl ester .

Molecular weight reduction
Head-to-head
21.7% lighter vs Boc analog (194.23 vs 236.32 g/mol)
May improve fragment efficiency scores
Computed database values
Fragment-based drug design Atom economy Lead optimization

Rotatable Bond Count and Conformational Pre-Organization

The target compound possesses 5 rotatable bonds compared to 3 rotatable bonds in the parent 4-aminophenethylamine (free base) . The methyl carbamate introduces a restricted C–N partial double-bond character due to amide-like resonance, reducing the conformational freedom of the N-substituent relative to what a fully flexible N-alkyl group would permit [1]. The Boc analog, while also a carbamate, adds steric hindrance from the tert-butyl group that can dominate conformational preferences differently [2].

Conformational profile
Class-level inference
5 rotatable bonds; carbamate C–N partial double bond; PSA 64.35 Ų
Altered permeability & crystallization behavior
Class-level carbamate resonance; computed descriptors
Conformational analysis Entropic penalty Scaffold design

Commercial Availability and Purity Profile

The target compound is offered by multiple specialty chemical suppliers (including MolCore, Chemenu, Chemlin) with a typical catalog purity specification of 95% . In contrast, the Boc-protected analog (CAS 94838-59-2) is stocked by major international suppliers (Thermo Fisher Scientific, Fisher Scientific, Aladdin, Bidepharm) at higher purity grades of 97%+, reflecting its broader adoption as a standard building block [1]. One supplier (MolCore) further specifies that the methyl carbamate variant is produced under an ISO-certified quality management system suitable for pharmaceutical R&D and quality control applications .

Purity & supplier profile
Cross-study comparable
95% typical (specialty suppliers) vs 97%+ (major distributors); ISO-certified production available
Supplier & purity review recommended
Vendor catalog specs; no independent batch analysis
Chemical sourcing Supply chain diversity Purity specification

Optimal Procurement and Application Scenarios


Acid-Stable N-Protection with Non-Acidic Deprotection

In a synthetic route involving acidic transformations (e.g., Boc deprotection on a secondary amine, acetal cleavage, or Lewis acid-catalyzed cyclization), the methyl carbamate on the target compound survives conditions that would cleave a Boc group, yet can be removed later under mild, nucleophilic conditions (2-mercaptoethanol / K₃PO₄ in DMA at 75 °C) that are compatible with acid-sensitive downstream intermediates [1]. This orthogonal protection logic, grounded in the class-level evidence from carbamate deprotection chemistry, makes the methyl carbamate variant the rational procurement choice over the Boc analog when a synthetic sequence demands acid-stable N-masking followed by non-hydrogenolytic unveiling [2].

Fragment-Based Drug Discovery Building Block

The target compound's molecular weight of 194.23 g/mol provides a 21.7% mass reduction versus the Boc-protected analog (236.32 g/mol) [1]. In fragment library construction, where every 10–20 Da impacts ligand efficiency (LE = 1.4 × pIC₅₀ / heavy atom count) and lipophilic ligand efficiency (LLE = pIC₅₀ − LogP), the methyl carbamate's favorable mass and LogP (~2.14) profile offers a measurable advantage over the heavier, more lipophilic Boc variant (LogP 2.34–3.31) [2]. Procurement of the methyl carbamate rather than the Boc analog directly supports fragment-to-lead optimization workflows constrained by efficiency metrics .

Chemoselective Derivatization at Free Aromatic Amine

The target compound's bifunctional architecture—a free para-substituted aniline coupled with an N-methyl carbamate—enables selective functionalization at the aromatic amine (e.g., amide coupling, reductive amination, or diazotization) without perturbing the carbamate moiety [1]. This contrasts with the free base 4-aminophenethylamine, where both amine groups are reactive, requiring additional protection/deprotection steps. The 5 rotatable bonds and ethyl spacer between the aromatic ring and the carbamate provide conformational flexibility that may influence regio- and chemoselectivity outcomes relative to the shorter methyl 4-aminophenylcarbamate (CAS 6465-03-8), which lacks the ethyl spacer [2].

ISO-Certified Pharmaceutical Intermediate Sourcing

For pharmaceutical R&D laboratories requiring documented quality assurance, the target compound is available from at least one supplier (MolCore) under an ISO-certified production system suitable for global pharmaceutical development and quality control applications [1]. While the standard purity specification (95%) remains below that of the broadly available Boc analog (97%+), the existence of an ISO-certified supply chain for a niche carbamate intermediate reduces the due-diligence burden for procurement in regulated environments, provided that incoming identity and purity verification (HPLC, NMR) is performed to supplement the vendor Certificate of Analysis [2].

Application
Selection Property
Validation Focus
Acid-stable N-protection workflow
Orthogonal carbamate deprotection
Survives acidic steps; non-acidic unveiling
Fragment-based library construction
Reduced molecular weight vs Boc analog
Ligand efficiency metric review
Selective aromatic amine derivatization
Bifunctional architecture
Orthogonal functionalization; carbamate remains intact
Regulated pharmaceutical R&D sourcing
ISO-certified supply chain
Incoming QC (HPLC/NMR) recommended
Quote Request

Request a Quote for Methyl 4-aminophenethylcarbamate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.